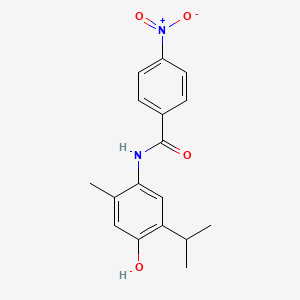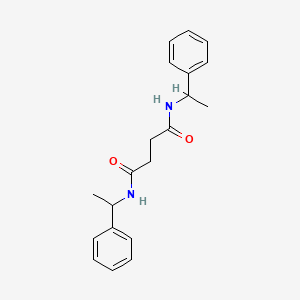![molecular formula C16H14ClNO3 B4021658 4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4021658.png)
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione has been reported through various chemical routes. One approach involves the use of endo-N-hydroxy-5-norbornene-2,3-dicarboximide as a starting material, proceeding through several steps to achieve the desired compound with an overall yield of 40% (Majo et al., 2008). Another method involves the synthesis of aminoalkanol derivatives, indicating a versatility in functional group modifications (Kossakowski & Wojciechowska, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using spectroscopic techniques and quantum chemical calculations. Studies have shown the stability of these molecules arises from hyper-conjugative interactions and charge delocalization, which have been explored through NBO analysis and HOMO-LUMO analysis (Renjith et al., 2014). These analyses help in understanding the electronic properties and reactivity of the compound.
Chemical Reactions and Properties
Reactions of 4-amino-4-azatricyclo[5.2.1.0^2,6^]dec-8-ene-3,5-dione with various dicarboxylic acid anhydrides have been studied, leading to the formation of hydrazido acids and bis-imides, showcasing the compound's reactivity towards forming complex derivatives (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties, including spectroscopic features and crystal structures of similar compounds, have been determined. For instance, the crystal structure analysis provides insights into the compound's conformation and stability in the solid state, offering valuable information for designing materials with desired physical properties (Ousmer et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity patterns and interaction with other molecules, are crucial for understanding the applications of this compound. Studies on the synthesis and evaluation of derivatives highlight the compound's potential in creating biologically active molecules, indicating its versatility in chemical synthesis (Kossakowski et al., 2009).
Propriétés
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-12-5-4-10(17)7-11(12)18-15(19)13-8-2-3-9(6-8)14(13)16(18)20/h2-5,7-9,13-14H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNPVMZONPCMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4021582.png)

![1-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-2-propanol](/img/structure/B4021595.png)

![N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4021621.png)
![5-[4-(cyclohexylamino)-1-phthalazinyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4021622.png)
![5-bromo-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4021627.png)
![4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B4021631.png)


![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021669.png)
![2-(4-fluorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4021693.png)